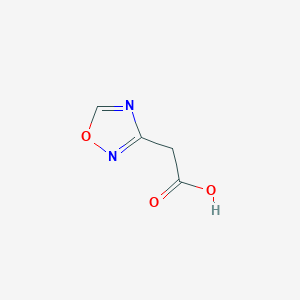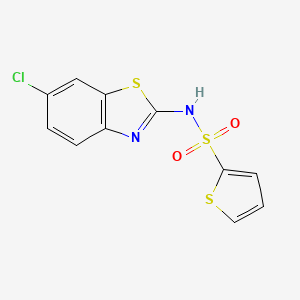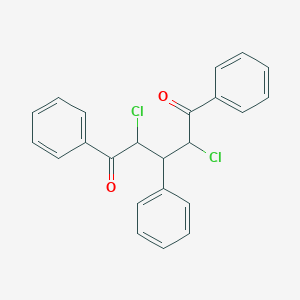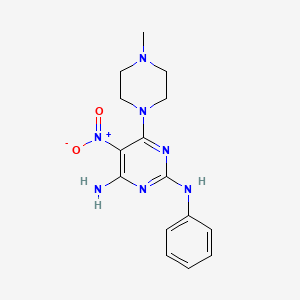
6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine is a heterocyclic compound that contains a piperazine ring, a nitro group, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine typically involves the reaction of 4-methylpiperazine with a suitable pyrimidine derivative. One common method involves the use of 1-(phenyl)-1-H-pyrazole-4-carboxylic acid, which reacts with thionyl chloride (SOCl2) in the presence of dimethylformamide (DMF) to form an acyl chloride intermediate. This intermediate then reacts with 1-methylpiperazine to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced using common reducing agents such as hydrogen gas (H2) in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: The major product is the corresponding amino derivative.
Reduction: The major product is the reduced form of the compound with the nitro group converted to an amino group.
Substitution: The major products depend on the electrophile used and the specific reaction conditions.
Wissenschaftliche Forschungsanwendungen
6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
Wirkmechanismus
The mechanism of action of 6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit DNA gyrase or topoisomerase, enzymes involved in DNA replication, thereby exhibiting antimicrobial activity . Additionally, it may interact with specific receptors or signaling pathways to exert its anti-inflammatory or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone: Another piperazine derivative with anti-inflammatory properties.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: A compound with potential anti-tubercular activity.
Uniqueness
6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine is unique due to its specific combination of functional groups, which confer distinct biological activities. Its nitro group, piperazine ring, and phenyl group contribute to its diverse range of applications in medicinal chemistry and other fields.
Eigenschaften
CAS-Nummer |
676154-82-8 |
|---|---|
Molekularformel |
C15H19N7O2 |
Molekulargewicht |
329.36 g/mol |
IUPAC-Name |
6-(4-methylpiperazin-1-yl)-5-nitro-2-N-phenylpyrimidine-2,4-diamine |
InChI |
InChI=1S/C15H19N7O2/c1-20-7-9-21(10-8-20)14-12(22(23)24)13(16)18-15(19-14)17-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3,(H3,16,17,18,19) |
InChI-Schlüssel |
HYMXUMITAWFVRX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)NC3=CC=CC=C3 |
Löslichkeit |
47.5 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


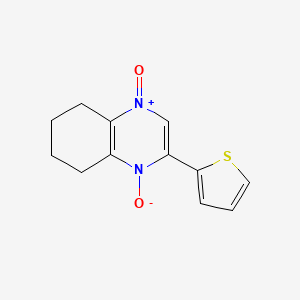
![5-[(4-Fluoroanilino)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14141953.png)
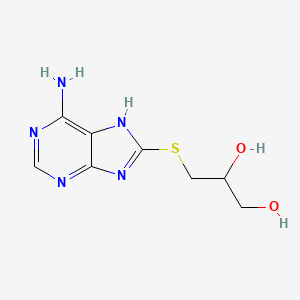

![4-(4-Chlorophenyl)-2-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole](/img/structure/B14141974.png)
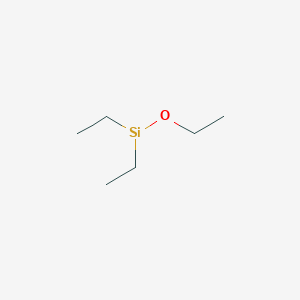
![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-nitrobenzamide](/img/structure/B14141987.png)
![1h-Indole-7-carboxylic acid,[1,2-dihydro-2-oxo-1-(phenylmethyl)-3h-indol-3-ylidene]hydrazide](/img/structure/B14141993.png)
![5-methylsulfonyl-2-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B14141999.png)
![N-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]glycine ethyl ester](/img/structure/B14142002.png)
![7-tert-butyl-2-(hexylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14142014.png)
